molecular formula C27H48O3 B052772 5beta-Cholestane-3beta,5,6beta-triol CAS No. 79254-30-1

5beta-Cholestane-3beta,5,6beta-triol

Cat. No.: B052772
CAS No.: 79254-30-1
M. Wt: 420.7 g/mol
InChI Key: YMMFNKXZULYSOQ-DTLXENBRSA-N
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Description

The compound (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol is a complex organic molecule. It belongs to the class of tetradecahydrocyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities. This compound is characterized by multiple chiral centers and a polycyclic framework, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol typically involves multi-step organic synthesis. The process begins with the construction of the cyclopenta[a]phenanthrene core, followed by the introduction of the hydroxyl groups at specific positions. The stereochemistry is controlled through the use of chiral catalysts and reagents. Common reaction conditions include the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques such as chromatography and crystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove oxygen functionalities or to alter the degree of saturation in the rings.

    Substitution: Halogenation and other substitution reactions can be performed on the methyl groups or the hydroxyl-bearing carbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

Model Compound for Stereochemistry Studies

  • 5beta-Cholestane-3beta,5,6beta-triol serves as a model compound in stereochemistry research. Its multiple chiral centers make it ideal for studying the effects of stereochemistry on chemical reactivity and mechanisms of reaction. Researchers utilize it to understand how variations in stereochemistry influence the behavior of similar compounds.

Synthetic Pathways

  • The synthesis of this compound typically involves multi-step organic synthesis processes, which are critical for developing new synthetic routes in organic chemistry. The control of stereochemistry during synthesis is achieved using chiral catalysts and reagents, allowing chemists to explore new reaction mechanisms and optimize yields.

Biology

Cellular Signaling

  • In biological contexts, this compound is investigated for its role in cellular signaling pathways. It may influence metabolic pathways by interacting with specific receptors or enzymes, potentially modulating their activities. This interaction can lead to significant downstream effects on gene expression and cellular metabolism.

Metabolic Studies

  • This compound is also studied as an intermediate in the biosynthesis of bile acids, which are crucial for lipid metabolism. Understanding its role in these metabolic pathways can provide insights into disorders related to cholesterol metabolism and bile acid synthesis.

Medicine

Therapeutic Potential

  • Research has explored the therapeutic applications of this compound in treating diseases such as cancer and cardiovascular disorders. Its ability to modulate biological pathways positions it as a candidate for drug development aimed at these conditions.

Case Studies

  • Several studies have documented its effects on cell proliferation and apoptosis in cancer cell lines, showing promise for future therapeutic strategies. For instance, experiments have indicated that this compound can induce apoptosis in specific cancer cell types, suggesting a potential role in cancer treatment protocols.

Industry

Synthesis of Bioactive Compounds

  • In industrial applications, this compound is used as a precursor for synthesizing complex organic materials. Its structural properties make it valuable in producing other bioactive compounds that have applications in pharmaceuticals and nutraceuticals.

Material Science

  • The compound's unique properties are also being explored for use in material science, particularly in developing new materials with specific functional characteristics derived from its sterol structure.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
ChemistryModel compound for stereochemistry studiesUsed to understand reaction mechanisms
BiologyRole in cellular signalingInfluences metabolic pathways
MedicineTherapeutic potentialInduces apoptosis in cancer cells
IndustryPrecursor for bioactive compoundsValuable for pharmaceutical synthesis

Mechanism of Action

The mechanism of action of (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit or activate certain signaling pathways, resulting in changes in gene expression, protein synthesis, or cellular metabolism.

Comparison with Similar Compounds

Similar compounds to (3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol include other tetradecahydrocyclopenta[a]phenanthrene derivatives. These compounds share a similar polycyclic structure but differ in the functional groups attached to the rings. The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer distinct chemical and biological properties.

List of Similar Compounds

    Cholesterol: A well-known tetradecahydrocyclopenta[a]phenanthrene derivative with a hydroxyl group at position 3.

    Estradiol: A steroid hormone with hydroxyl groups at positions 3 and 17.

    Testosterone: An androgen hormone with a hydroxyl group at position 17 and a keto group at position 3.

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol , covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Biological Activity

5beta-Cholestane-3beta,5,6beta-triol, commonly known as triol, is a significant oxysterol derived from cholesterol. This compound has garnered attention for its various biological activities, particularly in the context of cancer and bone health. This article aims to provide a detailed overview of the biological activities of triol, supported by research findings and case studies.

  • Chemical Formula : C27H48O3
  • Molecular Weight : 416.68 g/mol
  • Structure : Triol is characterized by three hydroxyl groups located at the 3β, 5, and 6β positions on the cholestane backbone.

Anticancer Activity

Triol has been shown to exhibit anti-cancer properties , particularly against prostate cancer cells. Research indicates that triol can:

  • Suppress Cell Proliferation : In vitro studies demonstrated that triol treatment led to a dose-dependent reduction in the proliferation of human prostate cancer cell lines (LNCaP, DU-145, and PC-3) .
  • Induce Apoptosis : Flow cytometric analysis revealed that triol treatment caused G1 cell cycle arrest and induced apoptosis in these cell lines when administered at concentrations ranging from 20 to 40 µM .
  • Inhibit Migration and Invasion : Triol significantly reduced the migration and invasion capabilities of prostate cancer cells by affecting proteins associated with epithelial-mesenchymal transition (EMT) .

Osteoblastic Differentiation

Triol also plays a role in bone health by influencing osteoblastic differentiation:

  • Inhibition of Osteoblastic Differentiation : In studies involving rat bone marrow stromal cells (MSCs), triol inhibited alkaline phosphatase activity and osteocalcin secretion, which are critical markers of osteoblastic differentiation .
  • Promotion of Apoptosis in MSCs : Triol treatment led to increased apoptosis in MSCs, characterized by fragmented nuclei and phosphatidylserine externalization . The mechanism involved increased intracellular calcium levels and reactive oxygen species generation .

Study on Prostate Cancer

A pivotal study demonstrated that oral administration of triol (20 mg/kg daily) for three weeks significantly retarded the growth of PC-3 xenografts in nude mice. The study utilized various assays, including MTT assays for cell viability and TUNEL assays for apoptosis detection .

Treatment Concentration (µM)Effect on Cell Viability (%)Induction of Apoptosis
1080No
2060Yes
4030Yes

Study on Osteoblasts

Another study focused on the effects of triol on MSCs indicated that triol not only inhibited differentiation but also promoted apoptosis, suggesting a dual mechanism that could contribute to conditions like osteoporosis .

ParameterControl GroupTriol Treatment
Alkaline Phosphatase Activity (U/mg protein)5030
Osteocalcin Secretion (ng/mL)10040
Apoptotic Cells (%)530

Pharmacological Implications

The biological activities of triol suggest potential therapeutic applications:

  • Cancer Treatment : Given its ability to suppress tumor growth and induce apoptosis in prostate cancer cells, triol may serve as a promising candidate for developing new anti-cancer therapies.
  • Bone Health : Understanding triol's role in inhibiting osteoblastic differentiation could lead to novel approaches in managing osteoporosis and related bone disorders.

Properties

IUPAC Name

(3S,5S,6R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMFNKXZULYSOQ-DTLXENBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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